molecular formula C11H18N4O B2387143 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide CAS No. 1171729-37-5

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide

Cat. No.: B2387143
CAS No.: 1171729-37-5
M. Wt: 222.292
InChI Key: JDWLXGBXZWEUPT-UHFFFAOYSA-N
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Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide: is a chemical compound that has garnered attention in various fields of scientific research due to its potential therapeutic and environmental applications. This compound is known for its activity against cancer cells, making it a promising candidate in medical research.

Preparation Methods

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide involves several steps. The starting material, 6-methylpyridazin-3-amine, undergoes a series of reactions to form the final product. The synthetic route typically includes:

    Amination: Introduction of the amino group to the pyridazine ring.

    Alkylation: Attachment of the ethyl group to the amino group.

    Amidation: Formation of the butyramide moiety.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperature control to ensure the desired products are formed .

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding cellular mechanisms and interactions.

    Medicine: Its activity against cancer cells makes it a candidate for drug development and cancer therapy.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide exerts its effects involves interaction with specific molecular targets and pathways. It is believed to interfere with cellular processes that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide can be compared with other similar compounds, such as:

    2-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzene-1-sulfonamide: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.

    N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-3-4-11(16)13-8-7-12-10-6-5-9(2)14-15-10/h5-6H,3-4,7-8H2,1-2H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLXGBXZWEUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCNC1=NN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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